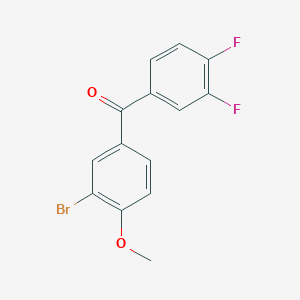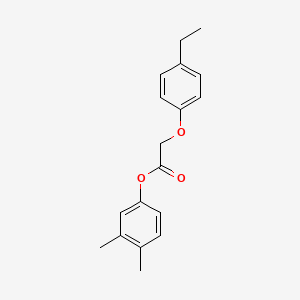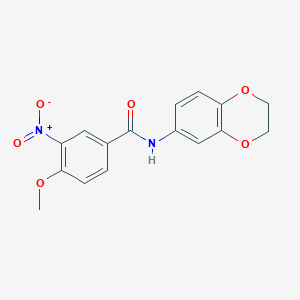![molecular formula C20H19NO4 B5513387 9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)
9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chromenoxazinone framework is significant in medicinal chemistry due to its potential therapeutic properties. The compound falls into this category, suggesting its relevance in the synthesis of biologically active molecules.
Synthesis Analysis
The synthesis of chromeno[2,3-d][1,3]oxazin-4-ones typically involves acid-catalyzed acylation of substituted ethyl 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with acetic anhydride. This method indicates a versatile approach to generating a wide variety of chromenoxazinone derivatives, which could be applicable to the synthesis of the compound (Litvinov & Shestopalov, 2009).
Molecular Structure Analysis
The molecular structure of related compounds often features a chromene core fused with an oxazinone ring, contributing to their unique chemical properties. X-ray diffraction studies of similar molecules have provided detailed insights into their crystal structures, which can be pivotal for understanding the compound's molecular geometry and interactions (Reis et al., 2013).
Chemical Reactions and Properties
Chromenoxazinone derivatives participate in various chemical reactions, including heteroannulation and condensation with different reagents, to yield a multitude of heterocyclic compounds. These reactions are crucial for modifying the compound's structure to achieve desired biological activities (Mahmoud et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's application in various fields. These properties are influenced by the molecular structure and can be studied through techniques like X-ray crystallography and NMR spectroscopy.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and stability under various conditions, determine the compound's suitability for further chemical modifications and its potential as a precursor for synthesizing new compounds. The reactivity towards isocyanates, for example, leads to the formation of novel oxazine derivatives, highlighting the versatility of the chromenoxazinone scaffold (Vovk et al., 2007).
Wissenschaftliche Forschungsanwendungen
Heteroannulation of Chromene Derivatives
Research by Mahmoud et al. (2009) highlights the synthesis of chromeno-chromenediones, chromeno-indazoles, chromeno-quinazolines, and pyrano[3,2-c]chromene derivatives through reactions involving pentane-2,4-dione and 3-ethoxycarbonylcoumarin. This work showcases the versatility of chromene derivatives in producing a variety of biologically relevant compounds (Mahmoud, El-Bassiouny, Azab, El-kady, & Rashed, 2009).
New Flavonoid-containing Derivatives of Lupinine
Bondarenko et al. (2012) successfully annelated an oxazine ring to benzopyran-4-one and benzopyran-2-one cores by reacting 7-hydroxyisoflavones and 7-hydroxycoumarins with lupinylamine and formalin, producing new derivatives containing the lupinine moiety. This research contributes to the development of compounds with potential pharmacological activities (Bondarenko, Frasinyuk, Galaev, & Vinogradova, 2012).
Synthesis of 5,7,8,9-Tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones
Litvinov and Shestopalov (2009, 2010) developed a method for synthesizing 5,7,8,9-tetrahydro-4H,6H-chromeno[2,3-d][1,3]oxazin-4-ones, highlighting the potential for creating compounds with unique structural and potentially pharmacological properties. This synthesis method showcases the diversity of chromeno derivatives and their applications in medicinal chemistry (Litvinov & Shestopalov, 2009).
Synthesis and Tautomerization of Hydroxylated Isoflavones
The study by Frasinyuk et al. (2015) on the aminomethylation of hydroxylated isoflavones led to the synthesis of 9-(2-hydroalkyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]-oxazin-4-ones, exploring the tautomerism between these compounds and their potential biological activity. This research contributes to the understanding of structural dynamics in isoflavone derivatives and their implications for drug design (Frasinyuk, Bondarenko, Khilya, Liu, Watt, & Sviripa, 2015).
Wirkmechanismus
The compound “9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one” could inhibit inflammatory responses via suppression of the NF-κB and MAPK signaling pathways . A docking study of the prepared compounds was performed for the study of interaction of molecules with the active site of TNF-α .
Zukünftige Richtungen
The results of studies on 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives are encouraging further investigations to develop these compounds as novel therapeutic agents for inflammatory disorders . The synthesis of newer benzoxazine derivatives that can be found to be better drugs than already available with lesser toxicity is a potential future direction .
Eigenschaften
IUPAC Name |
9-(2-ethoxyphenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-23-18-7-5-4-6-16(18)21-11-15-17(24-12-21)9-8-14-13(2)10-19(22)25-20(14)15/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTKPIXUOBTNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=O)C=C4C)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)
![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)


![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)
![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5513395.png)
![(1S*,5R*)-3-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513406.png)
